8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the specified compound typically involves the creation of N-8-arylpiperazinylpropyl derivatives and amide derivatives through various chemical reactions. For instance, derivatives have been synthesized as potent serotonin receptor ligands with potential anxiolytic and antidepressant activity, indicating the compound's significance in research for psychiatric disorders treatment (Zagórska et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives plays a crucial role in their interaction with biological targets. Docking studies have suggested that substitutions at specific positions on the imidazo[2,1-f]purine-2,4-dione system can significantly affect receptor affinity and selectivity, particularly towards serotonin receptors, highlighting the importance of molecular structure in determining biological activity (Zagórska et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, leading to the creation of new derivatives with potentially distinct biological activities. The synthesis and evaluation of fluorinated arylpiperazinylalkyl derivatives have shown that these modifications can lead to compounds with significant antidepressant and anxiolytic potential, demonstrating the chemical versatility and potential therapeutic relevance of these molecules (Zagórska et al., 2016).
Physical Properties Analysis
The study of physical properties such as lipophilicity, molecular stability, and crystal packing can provide insights into the drug-likeness, absorption, and formulation possibilities of these compounds. Quantitative analysis of intermolecular interactions in related xanthine derivatives has revealed the distribution of interaction energies, which could inform the design of new materials or drug candidates (Shukla et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-4-15-6(2)5-16-7-8(12-10(15)16)14(3)11(18)13-9(7)17/h5H,4H2,1-3H3,(H,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGFUMBCFCQQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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